3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds involving indole and oxadiazole structures typically involves multi-step organic reactions. For instance, compounds with similar structural features have been synthesized through sequential transformations starting from base indole derivatives. These processes may include esterification, hydrazide formation, and subsequent cyclization to achieve the desired oxadiazole scaffolding. Such synthetic routes highlight the complexity and versatility of indole and oxadiazole chemistry in accessing structurally diverse compounds (Nazir et al., 2018).
Scientific Research Applications
Synthesis and Chemical Characterization
Indole-based hybrid oxadiazole scaffolds have been synthesized to explore their potential as urease inhibitors, indicating a methodological approach towards creating compounds with specific enzyme inhibition properties. These compounds were evaluated for their in vitro inhibitory potential against the urease enzyme, demonstrating their significance in therapeutic agent design programs due to their potent inhibition capabilities and mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Biological Activities
Antimicrobial and Antifungal Evaluation : Derivatives of 1,3,4-oxadiazoles have been investigated for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This research highlights the potential of oxadiazole derivatives in developing new antimicrobial agents due to their remarkable antibacterial activities against various bacteria (Jafari et al., 2017).
Anti-Inflammatory and Anticancer Properties : N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their potential as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents. These compounds exhibited potent anticancer activities against various cancer cell lines, underscoring the role of indole derivatives in cancer therapy research (Lan et al., 2017).
Mechanism of Action
Future Directions
Indole and oxadiazole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Research in this area is ongoing, and future studies may provide more information on compounds like “3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide”.
properties
IUPAC Name |
3,5,7-trimethyl-N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-11-9-12(2)17-14(10-11)13(3)18(23-17)19(25)21-7-6-16-22-20(27-24-16)15-5-4-8-26-15/h9-10,15,23H,4-8H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBLMIFFGAKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC3=NOC(=N3)C4CCCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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